An In-depth Technical Guide to 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid
An In-depth Technical Guide to 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid, a specialized organic molecule belonging to the chromanone class of compounds. Given its structural features, this molecule holds potential as a building block in medicinal chemistry and materials science. This document will delve into its chemical identity, a proposed synthetic pathway based on established chemical principles, and its anticipated spectroscopic characteristics.
Molecular Structure and Chemical Identity
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is a heterocyclic compound featuring a chroman-4-one core. This core structure consists of a benzene ring fused to a dihydropyranone ring. Key structural features include:
-
A gem-dimethyl group at the C2 position of the dihydropyranone ring.
-
A ketone functional group at the C4 position, defining it as a chromanone.
-
An oxyacetic acid moiety attached to the C7 position of the benzene ring via an ether linkage.
These features, particularly the carboxylic acid group, provide a reactive handle for further chemical modifications, such as amide bond formation or esterification, making it a versatile intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 135111-48-7 | [1] |
| Molecular Formula | C₁₃H₁₄O₅ | [1] |
| InChI Code | 1S/C13H14O5/c1-13(2)6-10(14)9-4-3-8(5-11(9)18-13)17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) | [1] |
| InChI Key | JOJCMTSSOUZRSI-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
Retrosynthetic Analysis and Proposed Synthesis
Caption: Retrosynthetic analysis of the target molecule.
Stage 1: Synthesis of the Precursor, 7-Hydroxy-2,2-dimethylchroman-4-one
The key intermediate for the synthesis is 7-hydroxy-2,2-dimethylchroman-4-one. This precursor is synthesized via a cyclization reaction involving resorcinol and 3,3-dimethylacrylic acid. This type of reaction is a well-established method for forming the chromanone ring system.[2][3]
Caption: Synthesis of the key chromanone precursor.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of resorcinol in a suitable solvent (e.g., toluene or a Lewis acid like polyphosphoric acid), add 3,3-dimethylacrylic acid.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and dried. The crude product can be purified by recrystallization or column chromatography to yield pure 7-hydroxy-2,2-dimethylchroman-4-one.
Stage 2: Synthesis of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid
The final product is obtained by the O-alkylation of the phenolic hydroxyl group of the precursor with an appropriate 2-carbon building block, followed by hydrolysis. A common and effective method for this transformation is the Williamson ether synthesis using an alkyl haloacetate, followed by saponification of the resulting ester. A similar procedure is documented for the synthesis of related coumarin-based acetic acid derivatives.[4]
Caption: Final steps in the synthesis of the target molecule.
Experimental Protocol (Proposed):
-
Esterification:
-
Reaction Setup: Dissolve 7-hydroxy-2,2-dimethylchroman-4-one in a polar aprotic solvent such as acetone or DMF. Add a weak base, such as potassium carbonate, followed by the dropwise addition of ethyl bromoacetate.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours until TLC indicates the consumption of the starting material.
-
Work-up and Purification: The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude ester can be purified by column chromatography.
-
-
Hydrolysis:
-
Reaction Setup: The purified ethyl ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide.
-
Reaction Conditions: The mixture is stirred, often with gentle heating, until the ester is fully hydrolyzed.
-
Work-up and Purification: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid.
-
Spectroscopic Characterization (Anticipated)
While experimental spectra for this specific molecule are not available in the cited literature, the expected spectroscopic data can be predicted based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Gem-dimethyl (C2-CH₃) | ~1.4 | Singlet | 6H |
| Methylene (C3-H₂) | ~2.7 | Singlet | 2H |
| Methylene (O-CH₂-COOH) | ~4.7 | Singlet | 2H |
| Aromatic (C8-H) | ~6.4 | Doublet | 1H |
| Aromatic (C6-H) | ~6.5 | Doublet of doublets | 1H |
| Aromatic (C5-H) | ~7.7 | Doublet | 1H |
| Carboxylic Acid (COOH) | >10 | Broad singlet | 1H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Gem-dimethyl (C2-C H₃) | ~26 |
| Methylene (C 3) | ~48 |
| Methylene (O-C H₂-COOH) | ~65 |
| Quaternary (C 2) | ~79 |
| Aromatic (C 8) | ~103 |
| Aromatic (C 6) | ~110 |
| Aromatic (C 4a) | ~115 |
| Aromatic (C 5) | ~128 |
| Aromatic (C 8a) | ~163 |
| Aromatic (C 7) | ~164 |
| Carboxylic Acid (C OOH) | ~172 |
| Ketone (C 4) | ~191 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| C-H (sp³) | 2850-3000 | Stretching vibration |
| C=O (Ketone) | ~1680 | Stretching vibration |
| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |
| C=C (Aromatic) | 1450-1600 | Stretching vibrations |
| C-O (Ether and Ester) | 1000-1300 | Stretching vibrations |
Mass Spectrometry
In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.
Potential Applications and Future Directions
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[5] The presence of the carboxylic acid moiety in 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid makes it an ideal candidate for further derivatization to explore these potential therapeutic applications.
Future research could focus on:
-
Synthesis of a library of derivatives: The carboxylic acid group can be converted to a variety of amides, esters, and other functional groups to probe structure-activity relationships.
-
Biological screening: The parent compound and its derivatives should be screened in a panel of biological assays to identify potential therapeutic targets.
-
Materials science applications: The rigid, heterocyclic core could be incorporated into polymers or other materials to impart specific properties.
Conclusion
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is a molecule with significant potential for further exploration in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, a robust proposed synthetic pathway, and its anticipated spectroscopic characteristics. The detailed protocols and structural insights presented herein should serve as a valuable resource for researchers interested in the synthesis and application of this and related chromanone derivatives.
References
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022, June 18). ScienceScholar. Retrieved from [Link]
-
Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and.... (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of highly monodispersed polymeric hydrophilic nanoparticles. (n.d.). Google Patents.
-
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid | C11H8O5. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). PMC. Retrieved from [Link]
-
(PDF) Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations. (2026, March 1). ResearchGate. Retrieved from [Link]
- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (n.d.). Google Patents.
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025, August 31). MDPI. Retrieved from [Link]
-
Government-Owned Inventions; Availability for Licensing: Methods for Preparing Bacillus Anthracis Protective Antigen for Use in Vaccines. (2002, January 23). Federal Register. Retrieved from [Link]
-
A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A. (n.d.). PubChem. Retrieved from [Link]
-
Dimethylammonium 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate. (n.d.). PMC. Retrieved from [Link]
- Conjugates of an IL-2 Moiety and a Polymer. (n.d.). Google Patents.
-
Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. (n.d.). Semantic Scholar. Retrieved from [Link]
-
C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. (n.d.). Doc Brown. Retrieved from [Link]
- Synthesis method of 2-(2-chloroethoxy) acetic acid. (n.d.). Google Patents.
-
The procedures to prepare 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
2-(2,6-Dimethylphenyl)-2-keto-acetic acid methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
-
7-hydroxycoumarin-4-acetic acid 6. (n.d.). Rsc.org. Retrieved from [Link]
-
Fig. 7: Mass spectra of Acetic acid,.... (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018, July 3). ResearchGate. Retrieved from [Link]
-
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. (2021, December 6). ResearchGate. Retrieved from [Link]
- Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate. (n.d.). Google Patents.
-
Acetic acid, (2,4-xylyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
-
Case 1:11-cv-00733-LPS Document 188 Filed 08/22/12 Page 1 of 29 PageID. (2012, August 22). GovInfo. Retrieved from [Link]
-
Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
-
(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid | C15H10O4. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. (2006, September 15). PubMed. Retrieved from [Link]
-
2-[(4-Methyl-2-oxochromen-7-yl)amino]acetic acid | C12H11NO4 | CID. (n.d.). PubChem. Retrieved from [Link]
-
Intellectual Property Technology Law Journal. (n.d.). Troutman Pepper Locke. Retrieved from [Link]
-
13 C-NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved from [Link]
-
Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022, February 20). The Royal Society of Chemistry. Retrieved from [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved from [Link]
